molecular formula C6H2BrCl3 B12310291 1-Bromo-2,3,5-trichlorobenzene-d2

1-Bromo-2,3,5-trichlorobenzene-d2

Cat. No.: B12310291
M. Wt: 262.4 g/mol
InChI Key: WOIGJFAVHOCDDW-QDNHWIQGSA-N
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Description

1-Bromo-2,3,5-trichlorobenzene-d2 is a deuterium-labeled derivative of 1-Bromo-2,3,5-trichlorobenzene. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and analysis of the compound in various reactions and processes, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,3,5-trichlorobenzene-d2 typically involves the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like phosphorus oxychloride (POCl3) in a solvent such as dichloromethane (DCM) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The crude product is typically purified using techniques such as silica gel chromatography to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3,5-trichlorobenzene-d2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Bromo-2,3,5-trichlorobenzene-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled drugs.

    Industry: Applied in the synthesis of various industrial chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,5-trichlorobenzene-d2 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium labeling allows for the tracking of the compound in various reactions, providing insights into its behavior and transformation. The compound’s effects are mediated through its interaction with specific molecular pathways and targets, which can be studied using various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,3,4-trichlorobenzene
  • 1-Bromo-2,4,5-trichlorobenzene
  • 1-Bromo-3,4,5-trichlorobenzene

Uniqueness

1-Bromo-2,3,5-trichlorobenzene-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling allows for more precise tracking and analysis in scientific research, making it a valuable tool for researchers. The presence of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, providing additional insights into its behavior .

Properties

Molecular Formula

C6H2BrCl3

Molecular Weight

262.4 g/mol

IUPAC Name

1-bromo-2,3,5-trichloro-4,6-dideuteriobenzene

InChI

InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H/i1D,2D

InChI Key

WOIGJFAVHOCDDW-QDNHWIQGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)Br)[2H])Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)Cl

Origin of Product

United States

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